N-(2-Methoxybenzyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-11-8-9-6-4-5-7-10(9)12-2;/h4-7,11H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFDBTJTBDKJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)ethanamine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves large-scale reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Reductive Amination
Reactants :
-
Primary amine (e.g., ethylamine)
-
2-Methoxybenzaldehyde
Reagents/Conditions :
Mechanism :
-
Condensation of the amine with 2-methoxybenzaldehyde forms an imine intermediate.
-
Reduction of the imine with NaBH₄ yields the secondary amine (free base) .
Equation :
Hydrochloride Salt Formation
Reagents :
-
Hydrochloric acid (HCl)
Process :
The free base is treated with HCl in a polar solvent (e.g., methanol or water), resulting in precipitation of the hydrochloride salt .
Purity :
Final product purity exceeds 99.7%, with water content <0.2% .
Acidic Hydrolysis
Conditions :
Outcome :
Deprotection of the benzyl group occurs, yielding 2-methoxyethylamine hydrochloride .
Equation :
Thermal Stability
Behavior :
Pharmacological Derivatization
N-(2-Methoxybenzyl)ethanamine serves as a precursor for psychoactive NBOMe compounds. Key derivatization reactions include:
Substitution at the Ethylamine Chain
Example :
Reaction with 4-iodo-2,5-dimethoxyphenethylamine under reductive conditions produces 25I-NBOMe, a potent 5-HT₂ₐ agonist .
Conditions :
Yield :
~72% after recrystallization .
Table 2: Stability Under Storage Conditions
| Condition | Outcome | Source |
|---|---|---|
| Ambient temperature | Stable for >12 months (closed system) | |
| High humidity | Hygroscopic; requires desiccant | |
| UV exposure | No significant degradation |
Scientific Research Applications
N-(2-Methoxybenzyl)ethanamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NBOMe Series Derivatives
The NBOMe series shares the N-(2-methoxybenzyl) substitution but varies in substituents on the phenethylamine phenyl ring. These modifications critically influence receptor binding, potency, and toxicity.
Table 1: Key NBOMe Derivatives and Their Properties
Structural Insights :
- Halogen Substitution : The addition of iodine (25I), bromine (25B), or chlorine (25C) at the 4-position increases lipophilicity and 5-HT2A affinity compared to 25H-NBOMe, which lacks a halogen .
- Methoxy Positioning : All NBOMe compounds retain 2,5-dimethoxy groups on the phenyl ring, essential for receptor interaction.
Pharmacological Differences :
- Potency : 25I-NBOMe is the most potent in vitro (Ki ~0.05 nM), while 25H-NBOMe is less potent due to the absence of a halogen .
- Behavioral Effects : 25B-NBOMe fully substitutes for DOM and MDMA in discriminative stimulus tests, whereas 25I-NBOMe’s locomotor suppression limits its substitution efficacy .
- Toxicity : 25I-NBOMe is associated with severe clinical intoxications, including seizures and fatalities, likely due to its high receptor affinity and metabolic stability .
Non-NBOMe Ethylamine Derivatives
Other ethylamine-based compounds with structural or functional similarities include:
Diphenhydramine Hydrochloride ():
- Structure : Contains a diphenylmethoxy group instead of a methoxybenzyl moiety.
- Function: Antihistamine with anticholinergic effects, unlike the hallucinogenic NBOMe series.
- Key Difference : Lack of 5-HT2A agonism due to distinct substitution patterns.
Tofenacin Hydrochloride ():
- Structure : N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethylamine.
- Function : Psychostimulant with dopamine reuptake inhibition, contrasting with NBOMe’s serotonin receptor focus.
N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride ():
- Structure: Phenoxyethylamine backbone with ethyl and methylphenoxy groups.
- Relevance : Demonstrates how ether linkages (vs. methoxybenzyl groups) alter biological activity.
Metabolic and Toxicological Comparisons
- Metabolism : NBOMe compounds undergo hepatic O-demethylation and N-dealkylation. Halogenated variants (e.g., 25I-NBOMe) exhibit slower metabolism, prolonging effects and toxicity .
- Toxicity : 25I-NBOMe’s iodine substituent correlates with higher reported fatalities compared to 25H-NBOMe, which has fewer clinical toxicity reports .
Biological Activity
N-(2-Methoxybenzyl)ethanamine hydrochloride, also known as 25I-NBOMe, is a compound of interest in neuropharmacology due to its structural similarities with various psychoactive substances. This article delves into its biological activities, potential therapeutic applications, and associated case studies.
- Molecular Formula : C16H22ClN
- Molecular Weight : 201.70 g/mol
- Structure : The compound features a methoxy group on a benzyl ring, which significantly influences its biological activity.
Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for its psychoactive effects and potential therapeutic applications in mood disorders.
Binding Affinity
Studies have shown a notable increase in binding affinity at the human 5-HT2A receptor due to the presence of the N-(2-methoxybenzyl) group:
| Compound | Binding Affinity (pM) | Functional Activity |
|---|---|---|
| 25I-NBOMe | 81 | Full agonist |
| 2C-I | 830 | Less potent |
The addition of the methoxybenzyl group enhances both binding affinity and functional activity compared to other similar compounds, making it a potent psychoactive agent .
Neuropharmacological Effects
This compound has been implicated in various neuropharmacological studies, demonstrating effects such as:
- Mood Enhancement : Potential for treating mood disorders through serotonin modulation.
- Psychoactive Effects : Induction of hallucinogenic effects similar to LSD and psilocybin due to its agonistic action on serotonin receptors .
Case Studies
Several case studies illustrate the compound's effects and implications for safety:
- Case of Acute Toxicity : A 23-year-old male experienced severe respiratory distress attributed to 25I-NBOMe use, leading to accidental death. Autopsy findings indicated significant organ stress and toxicity levels in various tissues .
- Clinical Presentation : An 18-year-old female presented with agitation and tachycardia after ingestion of 25I-NBOMe. She was treated successfully with benzodiazepines and intravenous fluids, showcasing the acute effects of the compound on the central nervous system .
In Vitro Studies
In vitro studies have demonstrated that N-(2-Methoxybenzyl)ethanamine exhibits low nanomolar affinity for several serotonin receptor subtypes (5-HT1A/2B/2C), dopamine receptors (D3/D4), and alpha-adrenergic receptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Methoxybenzyl)ethanamine hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via reductive amination between 2-methoxybenzaldehyde and ethanamine derivatives, followed by hydrochlorination. For example, a Schiff base intermediate can be formed by reacting 2-methoxybenzylamine with a ketone or aldehyde under reflux in ethanol, followed by reduction with sodium borohydride or catalytic hydrogenation . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to achieve >98% purity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- Chromatography-Mass Spectrometry (GC-MS/LC-MS) : Resolves positional isomers (e.g., ortho vs. para substitutions) by retention time and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish methoxybenzyl protons (δ 3.7–3.9 ppm) and ethylamine backbone signals (δ 2.5–3.2 ppm) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) to confirm hydrochloride salt formation .
Advanced Research Questions
Q. How can researchers differentiate positional isomers in N-substituted methoxybenzylamine derivatives?
- Methodology : Use High-Resolution Mass Spectrometry (HRMS) combined with Infrared Spectroscopy (IR) to detect subtle structural variations. For example, 2-methoxy vs. 4-methoxy isomers show distinct IR carbonyl stretches and MS fragmentation due to differences in hydrogen bonding and steric effects . Computational modeling (e.g., DFT calculations) can predict spectral data to corroborate experimental results .
Q. What experimental strategies are recommended for studying receptor binding affinities of N-(2-Methoxybenzyl)ethanamine derivatives?
- Methodology :
- Radioligand Displacement Assays : Use tritiated 5-HT2A/2C receptor ligands (e.g., [³H]Ketanserin) to measure Ki values. Structural analogs like 25E-NBOMe show nanomolar affinity for 5-HT2A receptors, suggesting similar methodologies apply .
- Functional Assays : Measure intracellular calcium flux or β-arrestin recruitment in HEK293 cells expressing human 5-HT receptors to assess agonist/antagonist activity .
Q. How do storage conditions impact the stability of this compound?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC-UV at 254 nm. For example, analogs like 25D-NBOMe hydrochloride degrade by ≤5% over 6 months at 4°C in amber vials, but show hydrolysis of the methoxy group at elevated temperatures .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology : Replicate procedures from multiple sources (e.g., vs. 10) while controlling variables like solvent purity, reaction time, and catalyst loading. For instance, yields vary from 60–85% depending on the reductant (NaBH4 vs. H2/Pd-C). Statistical analysis (ANOVA) can identify significant factors .
Q. What validation steps are critical when comparing receptor binding data across studies?
- Methodology :
- Standardize Assay Conditions : Use common reference ligands (e.g., LSD for 5-HT2A) and cell lines (e.g., CHO-K1).
- Meta-Analysis : Adjust for differences in radioligand concentration or buffer pH. For example, NBOMe derivatives show higher affinity in low-pH buffers due to protonation of the ethylamine group .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ClNO₂ | |
| Molecular Weight | 225.69 g/mol | |
| HPLC Purity Threshold | >98% | |
| 5-HT2A Ki (Analog 25E-NBOMe) | 0.2 nM | |
| Degradation Rate (40°C) | ≤5% over 30 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
